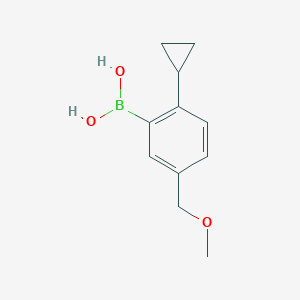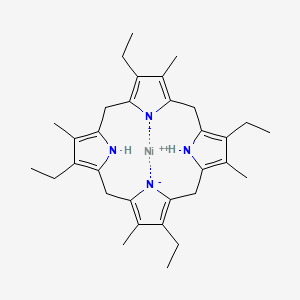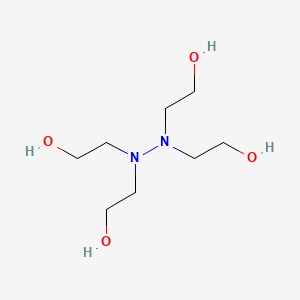
2,2',2'',2'''-Hydrazine-1,1,2,2-tetrayltetraethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol is a chemical compound with significant interest in various scientific fields. This compound features a hydrazine core with four ethanol groups attached, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol typically involves the reaction of hydrazine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity. The reaction mixture is then subjected to distillation and purification processes to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The ethanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various halides and acids can be used to substitute the ethanol groups.
Major Products
The major products formed from these reactions include hydrazones, ketones, and substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for various hydrazine derivatives.
Biology: The compound is studied for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of polymers, resins, and as a corrosion inhibitor in various industrial processes
Wirkmechanismus
The mechanism of action of 2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in redox reactions. Additionally, it can act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine: A simpler form with two hydrogen atoms attached to the nitrogen atoms.
Symmetrical dimethylhydrazine: Features two methyl groups attached to the nitrogen atoms.
1,1,2,2-Tetraethylhydrazine: Contains four ethyl groups attached to the nitrogen atoms .
Uniqueness
2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol is unique due to its four ethanol groups, which provide additional sites for chemical reactions and interactions. This makes it more versatile compared to simpler hydrazine derivatives.
Eigenschaften
CAS-Nummer |
55467-91-9 |
|---|---|
Molekularformel |
C8H20N2O4 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
2-[[bis(2-hydroxyethyl)amino]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C8H20N2O4/c11-5-1-9(2-6-12)10(3-7-13)4-8-14/h11-14H,1-8H2 |
InChI-Schlüssel |
MVERRUIWTZZKCY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



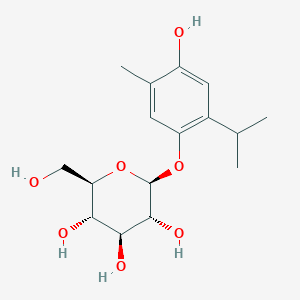
![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)

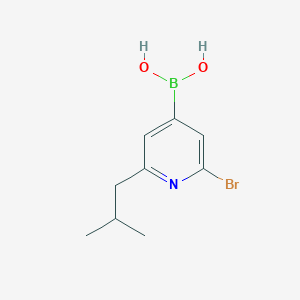

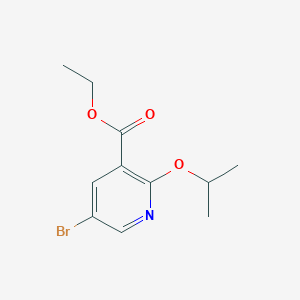
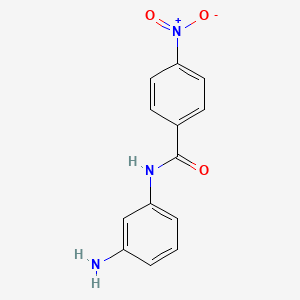
![4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid](/img/structure/B14082624.png)
![N-[(8|A,9R)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl]thiourea](/img/structure/B14082626.png)
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
